Henatinib

Content Navigation

Henatinib maleate (CAS 1239269-51-2) overcomes off-target PDGFR interference common with Sunitinib in VEGFR-2 assays. With >130-fold VEGFR-2 selectivity, it delivers pathway-specific data.

- VEGFR-2 IC50 0.6 nM, minimal PDGFR cross-reactivity.

- Maleate salt ensures solubility for oral gavage bioavailability.

- Rapid LC-MS/MS quantification (

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

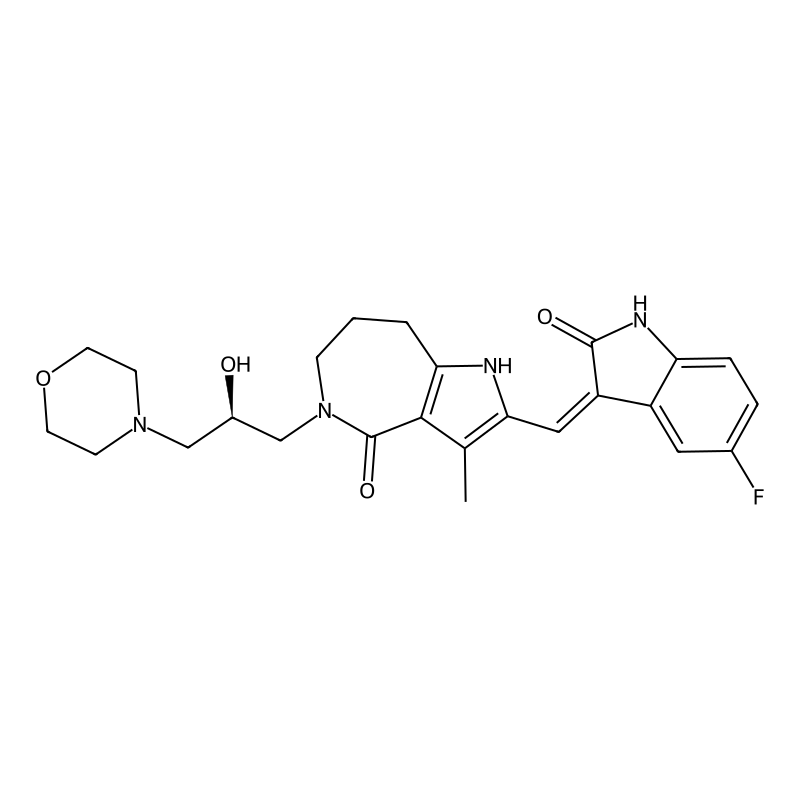

Henatinib (CAS 1239269-51-2), frequently procured as its maleate salt to optimize aqueous solubility and oral bioavailability, is a highly potent, small-molecule multikinase inhibitor. Originally developed for advanced solid tumor research, it primarily targets vascular endothelial growth factor receptor 2 (VEGFR-2), mast/stem cell growth factor receptor (c-Kit), and platelet-derived growth factor receptor (PDGFR) . In laboratory and preclinical procurement, Henatinib is selected for its distinct receptor affinity profile, which heavily favors VEGFR-2 suppression over PDGFR, driving specific antiangiogenic responses in human umbilical vein endothelial cell (HUVEC) models [1]. Its well-characterized pharmacokinetic behavior and compatibility with rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows make it a highly reproducible standard for in vitro kinase profiling and in vivo therapeutic drug monitoring assays.

Research Fit

Procurement substitution of Henatinib with structurally related in-class multikinase inhibitors, such as Sunitinib or Sorafenib, fundamentally alters experimental outcomes due to inverted target selectivity profiles. While both Henatinib and Sunitinib inhibit VEGFR-2 and PDGFR, Henatinib is optimized for ultra-high affinity to VEGFR-2, whereas Sunitinib is heavily biased toward PDGFRβ. Utilizing Sunitinib as a generic substitute in assays requiring deep suppression of VEGFR-2 phosphorylation will result in insufficient target engagement unless dosed at levels that induce off-target cytotoxicity . Furthermore, substituting the standard Henatinib maleate salt with a free base variant or a crude analog can introduce severe processability issues, specifically regarding dissolution rates in standard aqueous vehicles used for oral gavage in murine xenograft models.

Substitution Risk

VEGFR-2 Potency vs. Sunitinib

In comparative biochemical assays, Henatinib demonstrates a profound selectivity advantage for VEGFR-2 over the standard benchmark, Sunitinib. Henatinib achieves an IC50 of 0.6 nM against VEGFR-2, whereas Sunitinib requires an IC50 of 80 nM to achieve similar inhibition. This represents a >130-fold increase in potency for Henatinib at this specific receptor.

| Evidence Dimension | VEGFR-2 IC50 Potency |

| Target Compound Data | 0.6 nM |

| Comparator Or Baseline | Sunitinib (80 nM) |

| Quantified Difference | >130-fold higher potency for Henatinib |

| Conditions | In vitro kinase inhibition assay |

Buyers designing highly specific antiangiogenic models must procure Henatinib to ensure deep VEGFR-2 pathway suppression without the generalized toxicity associated with high-dose Sunitinib.

PDGFR Selectivity Profile

While Sunitinib acts as a potent PDGFRβ inhibitor (IC50 = 2 nM) , Henatinib exhibits a deliberately moderated affinity for PDGFR, with an IC50 of 41.5 nM. This ~20-fold reduction in PDGFR potency relative to Sunitinib confirms Henatinib's distinct pharmacological identity as a VEGFR-2-dominant, rather than PDGFR-dominant, inhibitor.

| Evidence Dimension | PDGFR IC50 Potency |

| Target Compound Data | 41.5 nM |

| Comparator Or Baseline | Sunitinib (2 nM) |

| Quantified Difference | ~20-fold lower potency for Henatinib |

| Conditions | In vitro kinase inhibition assay |

This distinct profile is critical for researchers needing to decouple VEGFR-2-driven endothelial proliferation from PDGFR-driven pericyte recruitment in complex tumor microenvironment models.

High-Throughput Bioanalysis Compatibility

Henatinib exhibits excellent processability for high-throughput pharmacokinetic workflows. Using a simple methanol-based protein precipitation method, Henatinib can be quantified in human plasma via LC-MS/MS (XBridge C18 column) with a lower limit of quantification (LLOQ) of 0.100 ng/mL and an analytical runtime of under 3.5 minutes per sample [1].

| Evidence Dimension | LC-MS/MS Analytical Runtime and Sensitivity |

| Target Compound Data | LLOQ = 0.100 ng/mL; Runtime < 3.5 min |

| Comparator Or Baseline | Standard complex solid-phase extraction (SPE) methods |

| Quantified Difference | Achieves ultra-low quantification via simple single-step precipitation |

| Conditions | Human plasma and urine analysis via positive ion MRM mode |

Procuring a compound with validated, rapid, and simple extraction protocols drastically reduces labor and reagent costs in large-scale therapeutic drug monitoring (TDM) and preclinical PK studies.

c-Kit Inhibition Potency

In addition to its primary VEGFR-2 activity, Henatinib maintains highly potent inhibition of the mast/stem cell growth factor receptor (c-Kit), demonstrating an IC50 of 3.3 nM . This ensures that while it differentiates from Sunitinib on the VEGFR-2/PDGFR axis, it retains the necessary potency to suppress c-Kit-driven pathways.

| Evidence Dimension | c-Kit IC50 Potency |

| Target Compound Data | 3.3 nM |

| Comparator Or Baseline | Standard multikinase inhibitor baseline (<10 nM requirement) |

| Quantified Difference | Meets stringent single-digit nanomolar potency thresholds |

| Conditions | In vitro kinase inhibition assay |

This dual-action capability makes Henatinib the optimal procurement choice for models requiring simultaneous suppression of VEGFR-2 and c-Kit without overwhelming PDGFR inhibition.

Angiogenesis Inhibition Models

Because Henatinib exhibits a >130-fold higher potency for VEGFR-2 compared to Sunitinib, it is the preferred compound for in vitro and in vivo angiogenesis models (such as HUVEC proliferation and tubule formation assays) where researchers must isolate VEGFR-2 pathway dynamics from PDGFR-mediated interference .

Pharmacokinetic Assay Development

Due to its compatibility with rapid (<3.5 min runtime) LC-MS/MS quantification using simple methanol protein precipitation, Henatinib is an ideal reference standard and test article for contract research organizations (CROs) establishing high-throughput bioanalytical workflows for novel kinase inhibitors[1].

Oncology Formulation Testing

As an orally active multikinase inhibitor with well-documented plasma and urine concentration profiles, Henatinib (particularly in its maleate salt form) serves as a reliable positive control in the development of novel solid dispersion or lipid-based oral delivery vehicles aimed at improving the bioavailability of poorly soluble targeted therapies [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Explore Compound Types